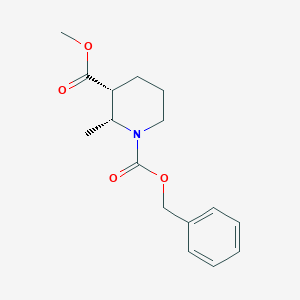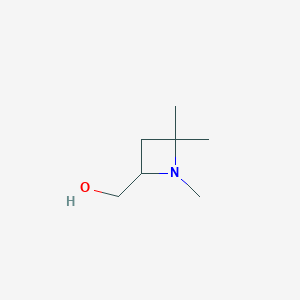
(1,4,4-Trimethylazetidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4,4-Trimethylazetidin-2-yl)methanol is an organic compound with a unique structure that includes a four-membered azetidine ring substituted with three methyl groups and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,4,4-Trimethylazetidin-2-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2,2-trimethylazetidine with formaldehyde in the presence of a base, which leads to the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: (1,4,4-Trimethylazetidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents onto the azetidine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(1,4,4-Trimethylazetidin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (1,4,4-Trimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The azetidine ring’s strained structure also contributes to its unique chemical properties, making it reactive under certain conditions.
類似化合物との比較
(1,3,3-Trimethylazetidin-2-yl)methanol: Similar structure but with different substitution pattern on the azetidine ring.
(1,4,4-Trimethylpyrrolidin-2-yl)methanol: Contains a five-membered ring instead of a four-membered azetidine ring.
(1,4,4-Trimethylazetidin-2-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.
Uniqueness: (1,4,4-Trimethylazetidin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(1,4,4-trimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-6(5-9)8(7)3/h6,9H,4-5H2,1-3H3 |
InChIキー |
GSGKVHRQAFPAJW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(N1C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



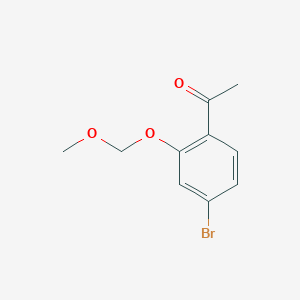
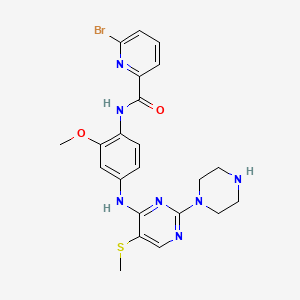

![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)

![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
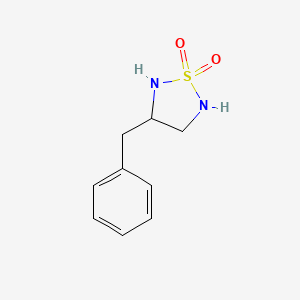
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)

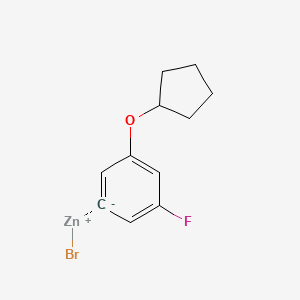
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
